N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbenzamide
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Overview
Description
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbenzamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities, including antiviral, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbenzamide, also known as N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-methylbenzamide, are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .
Mode of Action
This compound inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . This can influence adenosine-related functions, as ENTs regulate extracellular adenosine levels .
Pharmacokinetics
Its irreversible and non-competitive inhibition of ents suggests that it may have a long-lasting effect
Result of Action
The result of the compound’s action is the inhibition of uridine and adenosine transport through ENT1 and ENT2 . This can disrupt nucleotide synthesis and chemotherapy, and influence adenosine-related functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbenzamide typically involves the following steps:
Formation of Piperazine Derivative: The piperazine ring is formed through cyclization reactions involving 1,2-diamine derivatives.
Arylation: The fluorophenyl group is introduced via N-arylation reactions, such as the Hartwig-Buchwald amination.
Coupling with Benzamide: The final step involves coupling the piperazine derivative with 3-methylbenzamide under appropriate reaction conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. Large-scale reactors and optimized reaction conditions are used to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to reduce nitro groups or other oxidized functionalities.
Substitution: Substitution reactions can be employed to replace functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NaOH, NH₃) are typically employed.
Major Products Formed:
Oxidation: Products include carboxylic acids, aldehydes, and ketones.
Reduction: Reduced products include amines and alcohols.
Substitution: Substituted products can include halogenated compounds and amides.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbenzamide: Similar structure but with a different position of the fluorophenyl group.
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methylbenzamide: Similar structure but with a different position of the methyl group on the benzamide.
Uniqueness: N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-methylbenzamide is unique due to its specific arrangement of functional groups, which can influence its biological activity and binding affinity. This compound's distinct structure allows it to interact with specific targets that other similar compounds may not.
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-16-5-4-6-17(15-16)20(25)22-9-10-23-11-13-24(14-12-23)19-8-3-2-7-18(19)21/h2-8,15H,9-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVPZPRMLZHXAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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